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7-methoxy-1,3-dinitroacridine
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Overview
Description
7-methoxy-1,3-dinitroacridine is a heterocyclic compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1,3-dinitroacridine typically involves the nitration of 7-methoxyacridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. Continuous-flow synthesis offers advantages such as improved reaction efficiency, better control over reaction conditions, and higher product purity compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1,3-dinitroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of acridine quinones.
Reduction: Formation of aminoacridines.
Substitution: Formation of halogenated or sulfonated acridines.
Scientific Research Applications
7-methoxy-1,3-dinitroacridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives with potential biological activities.
Biology: Investigated for its interactions with DNA and potential use as a DNA intercalating agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-methoxy-1,3-dinitroacridine primarily involves DNA intercalation. The compound inserts itself between the base pairs of DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The nitro groups in the compound may also contribute to its cytotoxic effects by generating reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
7-methoxyacridine: A precursor in the synthesis of this compound, with similar chemical reactivity but lacking the nitro groups.
1,3-dinitroacridine: Similar to this compound but without the methoxy group, affecting its solubility and reactivity.
Uniqueness
The methoxy group increases the compound’s solubility in organic solvents, while the nitro groups contribute to its cytotoxic properties and ability to generate reactive oxygen species .
Properties
IUPAC Name |
7-methoxy-1,3-dinitroacridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5/c1-22-10-2-3-12-8(4-10)5-11-13(15-12)6-9(16(18)19)7-14(11)17(20)21/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJVOJYFUOYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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